Cas no 1805034-10-9 (4-(Difluoromethyl)-2-fluoropyridine-6-acetonitrile)

4-(Difluoromethyl)-2-fluoropyridine-6-acetonitrile is a fluorinated pyridine derivative with a difluoromethyl substituent at the 4-position and an acetonitrile group at the 6-position. This compound is of interest in pharmaceutical and agrochemical research due to its unique structural features, which enhance reactivity and metabolic stability. The presence of fluorine atoms contributes to improved lipophilicity and bioavailability, making it a valuable intermediate in the synthesis of biologically active molecules. Its electron-withdrawing properties also facilitate further functionalization, enabling diverse applications in medicinal chemistry and material science. The compound is typically handled under controlled conditions due to its reactive nitrile group.
4-(Difluoromethyl)-2-fluoropyridine-6-acetonitrile structure
1805034-10-9 structure
Product Name:4-(Difluoromethyl)-2-fluoropyridine-6-acetonitrile
CAS No:1805034-10-9
MF:C8H5F3N2
MW:186.133911848068
CID:4923257
Update Time:2025-05-20

4-(Difluoromethyl)-2-fluoropyridine-6-acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 4-(Difluoromethyl)-2-fluoropyridine-6-acetonitrile
    • Inchi: 1S/C8H5F3N2/c9-7-4-5(8(10)11)3-6(13-7)1-2-12/h3-4,8H,1H2
    • InChI Key: JBLFHQWACRSKFZ-UHFFFAOYSA-N
    • SMILES: FC(C1C=C(N=C(CC#N)C=1)F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 211
  • XLogP3: 1.6
  • Topological Polar Surface Area: 36.7

4-(Difluoromethyl)-2-fluoropyridine-6-acetonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A023028735-250mg
4-(Difluoromethyl)-2-fluoropyridine-6-acetonitrile
1805034-10-9 97%
250mg
$680.00 2022-04-01
Alichem
A023028735-500mg
4-(Difluoromethyl)-2-fluoropyridine-6-acetonitrile
1805034-10-9 97%
500mg
$1,078.00 2022-04-01
Alichem
A023028735-1g
4-(Difluoromethyl)-2-fluoropyridine-6-acetonitrile
1805034-10-9 97%
1g
$1,747.20 2022-04-01

Additional information on 4-(Difluoromethyl)-2-fluoropyridine-6-acetonitrile

Professional Introduction to 4-(Difluoromethyl)-2-fluoropyridine-6-acetonitrile (CAS No. 1805034-10-9)

4-(Difluoromethyl)-2-fluoropyridine-6-acetonitrile is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1805034-10-9, features a unique structural framework that makes it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both difluoromethyl and fluoropyridine moieties enhances its potential as a building block for developing novel therapeutic agents.

The compound's molecular structure consists of a pyridine ring substituted with a nitrile group at the 6-position, a methyl group at the 4-position that is further functionalized with two fluorine atoms, and a fluorine atom at the 2-position. This specific arrangement of substituents imparts unique electronic and steric properties, making it an attractive candidate for further chemical manipulation. The difluoromethyl group, in particular, is known for its ability to enhance metabolic stability and binding affinity in drug candidates, which has been a critical factor in its adoption by pharmaceutical researchers.

In recent years, the demand for fluorinated heterocycles has surged due to their broad spectrum of biological activities. Among these, pyridine derivatives have been extensively studied for their potential applications in treating various diseases, including cancer, infectious diseases, and neurological disorders. The introduction of fluorine atoms into the pyridine core can significantly alter the pharmacokinetic and pharmacodynamic properties of molecules, often leading to improved efficacy and reduced side effects.

The synthesis of 4-(Difluoromethyl)-2-fluoropyridine-6-acetonitrile involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as cross-coupling reactions and palladium-catalyzed transformations, are commonly employed to construct the desired molecular framework. These synthetic strategies not only highlight the compound's complexity but also underscore its synthetic versatility.

Recent research has demonstrated the utility of this compound in the development of kinase inhibitors, which are widely used in oncology therapy. The combination of the difluoromethyl group and the pyridine scaffold provides an optimal balance between lipophilicity and solubility, key parameters for drug-like properties. Moreover, studies have shown that fluorinated pyridines can exhibit potent activity against target enzymes by improving binding interactions within the active site.

Another area where 4-(Difluoromethyl)-2-fluoropyridine-6-acetonitrile has shown promise is in the synthesis of antiviral agents. The structural features of this compound allow for selective interaction with viral proteases and polymerases, thereby inhibiting viral replication. Preliminary studies have indicated that derivatives of this molecule exhibit significant antiviral activity against various strains of RNA viruses, making them a promising candidates for further development.

The role of computational chemistry in optimizing the properties of 4-(Difluoromethyl)-2-fluoropyridine-6-acetonitrile cannot be overstated. Molecular modeling techniques have been instrumental in predicting binding affinities, identifying potential lead compounds, and designing novel analogs with enhanced biological activity. By leveraging these computational tools, researchers can accelerate the drug discovery process and reduce experimental costs.

In conclusion, 4-(Difluoromethyl)-2-fluoropyridine-6-acetonitrile (CAS No. 1805034-10-9) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and synthetic versatility make it an invaluable tool for developing next-generation therapeutics. As research continues to uncover new applications for this compound, its importance in medicinal chemistry is likely to grow even further.

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